molecular formula C17H15NO3 B3159822 (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 864784-21-4

(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3159822
CAS No.: 864784-21-4
M. Wt: 281.3 g/mol
InChI Key: RINBGTALYARMPL-KPKJPENVSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 4-ethylphenyl (ring A) and a 4-nitrophenyl (ring B) group. Chalcones are widely studied for their biological activities (e.g., antimicrobial, anticancer) and nonlinear optical (NLO) properties. The ethyl and nitro substituents in this compound influence its electronic structure, solubility, and intermolecular interactions, making it a candidate for diverse applications .

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(11-9-15)18(20)21/h3-12H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINBGTALYARMPL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205311
Record name (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864784-21-4
Record name (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864784-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The double bond in the chalcone structure can be reduced to form the corresponding dihydrochalcone using hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrogen gas, nickel or palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Reduction of the nitro group: 3-(4-Ethylphenyl)-1-(4-aminophenyl)prop-2-en-1-one.

    Hydrogenation of the double bond: 3-(4-Ethylphenyl)-1-(4-nitrophenyl)propane-1-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential bacterial enzymes. If it has anticancer properties, it might induce apoptosis in cancer cells or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Chalcones

Key Observations :

  • Ethyl substituents (e.g., in P16) improve lipophilicity, which may enhance membrane permeability but reduce potency compared to polar groups like hydroxy or nitro .

Nonlinear Optical (NLO) Properties

Table 2: Third-Order Nonlinear Susceptibility (χ³) Comparisons
Compound χ³ Value (×10⁻²⁰ m²/V²) Reference ID
Target Compound (Analog: 3MPNP) 2.77
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl) 2.77
(2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl] 0.014

Key Observations :

  • The nitrophenyl group is critical for high χ³ values due to its electron-withdrawing nature, which enhances hyperpolarizability.
  • Ethyl vs.

Key Observations :

  • Ethyl vs. Methoxy : The ethyl group increases molecular weight and lipophilicity compared to methoxy, which may reduce aqueous solubility .
  • Synthetic Challenges : Nitro and ethyl groups may require optimized conditions for Claisen-Schmidt condensation to avoid side reactions .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Nitro substituents enhance NLO properties and antimicrobial activity but may reduce MAO-B inhibition compared to chloro .
  • Substitution Patterns : Para-substituted chalcones (e.g., 4-nitro, 4-ethyl) show higher thermal stability and crystallinity compared to ortho/meta analogs, as seen in crystal structure studies .
  • Hybrid Derivatives : Incorporating triazole (e.g., compound 4k) or anthracene (e.g., compound 25c) moieties can enhance biological activity but complicates synthesis .

Biological Activity

(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activities. Chalcones are characterized by their two phenyl rings connected by an α,β-unsaturated carbonyl system, and they have been extensively studied for their potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

  • Chemical Formula: C17H15NO3
  • CAS Number: 117644-85-6
  • Molecular Weight: 285.31 g/mol

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally carried out in ethanol or methanol at room temperature or slightly elevated temperatures.

Anticancer Properties

Chalcones, including this compound, have shown promising anticancer effects. Studies indicate that these compounds can inhibit the growth and proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of tubulin polymerization .

Case Study:
In vitro studies demonstrated that this compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value comparable to established anticancer agents .

CompoundCell LineIC50 (µM)
This compoundMCF-75.0
CA-4MCF-73.9

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Mechanism of Action:
The antimicrobial activity may be attributed to the ability of chalcones to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Apoptosis Induction: The compound can activate apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cellular signaling pathways, thereby disrupting cancer cell proliferation.

Comparison with Similar Compounds

Chalcones exhibit diverse biological activities depending on their substituents. For instance:

CompoundStructureBiological Activity
(2E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneStructureAnticancer
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-oneStructureAntimicrobial

These comparisons highlight how variations in the chemical structure can influence biological activity.

Q & A

Q. What is the optimal synthetic route for (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-ethylacetophenone) reacts with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) under acidic conditions. A standard protocol involves:

  • Dissolving 4-ethylacetophenone (1.4 g) and 4-nitrobenzaldehyde (1.2 g) in ethanol (5 mL).
  • Adding catalytic thionyl chloride (0.05 mL) to protonate the carbonyl group, enhancing electrophilicity.
  • Refluxing at 80°C for 6–8 hours, followed by cooling to precipitate the product.
  • Purification via recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • XRD : Determines crystal packing and bond parameters. For example, monoclinic systems (space group P2₁/n) with unit cell dimensions (e.g., a = 4.006 Å, b = 23.125 Å) confirm stereochemistry and planarity of the α,β-unsaturated ketone .
  • NMR : 1^1H NMR (δ 8.2–8.4 ppm for nitroaryl protons; δ 6.5–7.5 ppm for vinyl and ethylphenyl groups) and 13^{13}C NMR (C=O at ~190 ppm) verify regioselectivity .
  • FT-IR : Strong C=O stretch at ~1650 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
Key XRD Parameters Values (Å/°)
Unit cell dimensions (a)4.0060
Unit cell dimensions (b)23.1253
Unit cell dimensions (c)13.4933
β angle96.344

Q. How can reaction byproducts be minimized during synthesis?

  • Stoichiometric control : Maintain a 1:1 molar ratio of ketone to aldehyde to avoid aldol side products.
  • Acid catalyst optimization : Thionyl chloride (0.05 mL per 1.4 g ketone) ensures efficient protonation without over-acidification .
  • Temperature modulation : Reflux at 80°C balances reaction rate and side-product suppression. Higher temperatures may promote decomposition .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency and reactivity .
  • Electrostatic Potential (ESP) : Nitro and carbonyl groups act as electron-deficient regions, guiding nucleophilic attack predictions.
  • Hyperpolarizability (β) : Non-linear optical (NLO) properties (β ~1.5×10⁻³⁰ esu) suggest applications in photonics .

Q. What strategies resolve contradictions between experimental and computational data?

  • Multi-technique validation : Cross-check XRD bond lengths (e.g., C=O at 1.23 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Solvent effect modeling : Include polarizable continuum models (PCM) in DFT to mimic ethanol’s dielectric environment, improving agreement with experimental UV-Vis spectra .

Q. How is the compound evaluated for non-linear optical (NLO) applications?

  • Hyper-Rayleigh scattering : Measures second-harmonic generation (SHG) efficiency.
  • Kurtz-Perry powder test : Compares SHG intensity to reference materials (e.g., urea).
  • Crystal engineering : Non-centrosymmetric packing (e.g., P2₁/n) is critical for NLO activity. Ethyl and nitro groups enhance asymmetric electron density .
NLO Parameters Values
Hyperpolarizability (β)1.5×10⁻³⁰ esu
SHG efficiency (vs. urea)1.2×

Q. What methodologies assess antimicrobial activity?

  • Agar diffusion : Zone of inhibition (mm) against S. aureus (Gram+) and E. coli (Gram-).
  • MIC determination : Broth dilution (concentration range: 10–100 µg/mL).
  • Mechanistic insight : Nitro group reduction to nitro radicals disrupts microbial DNA .
Antimicrobial Activity Zone (mm)MIC (µg/mL)
S. aureus1450
E. coli1075

Key Challenges and Solutions

  • Regioselectivity in synthesis : Use substituent directing effects (e.g., nitro groups meta-directing) to control coupling positions .
  • Crystallization difficulties : Slow evaporation from DMF/ethanol (1:3) yields high-quality single crystals for XRD .
  • Data reproducibility : Standardize reaction conditions (humidity <40%, inert atmosphere) to minimize batch variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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